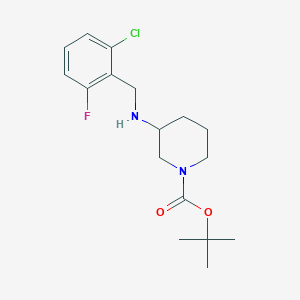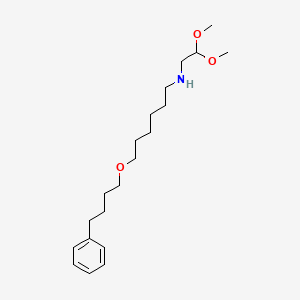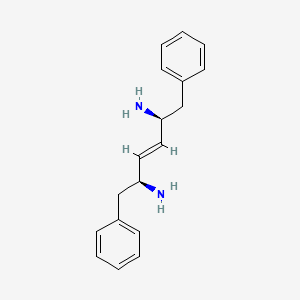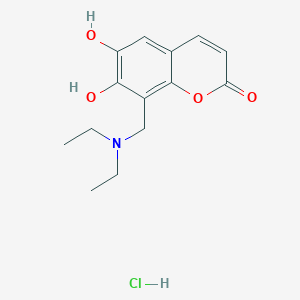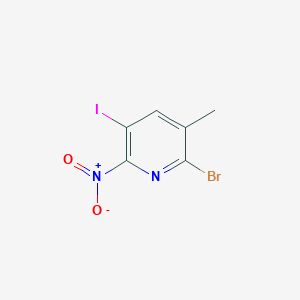
2-Bromo-5-iodo-3-methyl-6-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 2-bromo-5-iodo-3-methyl-6-nitro- is a heterocyclic aromatic organic compound It is a derivative of pyridine, characterized by the presence of bromine, iodine, methyl, and nitro substituents at specific positions on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-bromo-5-iodo-3-methyl-6-nitro- typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the bromination and iodination of a methyl-substituted pyridine, followed by nitration. The reaction conditions often require the use of strong acids and bases, as well as specific temperature controls to ensure the desired substitution pattern.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the employment of catalysts to enhance reaction efficiency.
Types of Reactions:
Oxidation: The nitro group in Pyridine, 2-bromo-5-iodo-3-methyl-6-nitro- can undergo reduction reactions to form amino derivatives.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine and iodine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products:
Reduction: Amino derivatives of pyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Pyridine, 2-bromo-5-iodo-3-methyl-6-nitro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism by which Pyridine, 2-bromo-5-iodo-3-methyl-6-nitro- exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Pyridine, 2-bromo-3-methyl-6-nitro-: Lacks the iodine substituent, which may affect its reactivity and applications.
Pyridine, 2-iodo-5-bromo-3-methyl-6-nitro-: Similar structure but different substitution pattern, leading to variations in chemical behavior.
Pyridine, 2-bromo-5-iodo-3-methyl-4-nitro-: Different position of the nitro group, which can influence its chemical and biological properties.
Uniqueness: Pyridine, 2-bromo-5-iodo-3-methyl-6-nitro- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C6H4BrIN2O2 |
|---|---|
Molecular Weight |
342.92 g/mol |
IUPAC Name |
2-bromo-5-iodo-3-methyl-6-nitropyridine |
InChI |
InChI=1S/C6H4BrIN2O2/c1-3-2-4(8)6(10(11)12)9-5(3)7/h2H,1H3 |
InChI Key |
YJTGXVLASIQYRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1Br)[N+](=O)[O-])I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-hydroxyethyl)-7-methyl-2-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B11830860.png)
![L-Valine, N-[(4-bromophenyl)methyl]-, methyl ester](/img/structure/B11830880.png)
![(1R,6S)-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-6-carbaldehyde](/img/structure/B11830886.png)
![[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-(dipropylsulfamoyl)benzoate](/img/structure/B11830901.png)


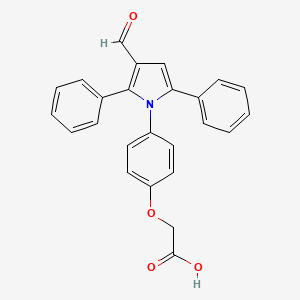
![2-(4-Fluorophenyl)-2'-oxospiro[cyclopropane-1,3'-indoline]-5'-carboxylic acid](/img/structure/B11830915.png)
